1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
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Description
The compound “1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea” appears to be a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry. The molecule also contains a pyrazole ring and a tetrahydropyran ring, both of which are common structures in medicinal chemistry.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the pyrazole ring and the tetrahydropyran ring in separate steps, followed by their connection via the urea group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the urea group. The 3D conformation of the molecule could significantly impact its properties and potential interactions with other molecules.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the urea group and the electron-donating methoxy groups on the phenyl ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in water, while the presence of the nonpolar ring structures could enhance its solubility in organic solvents.Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, future research could focus on optimizing its structure to enhance its efficacy and minimize side effects.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-5-3-4-14(16(15)24-2)20-17(22)19-12-10-18-21(11-12)13-6-8-25-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCNMTFCGXDEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea |
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